molecular formula C16H11FO3 B1452175 (2Z)-2-(4-fluorobenzylidene)-6-hydroxy-7-methyl-1-benzofuran-3(2H)-one CAS No. 1092298-07-1

(2Z)-2-(4-fluorobenzylidene)-6-hydroxy-7-methyl-1-benzofuran-3(2H)-one

Cat. No.: B1452175
CAS No.: 1092298-07-1
M. Wt: 270.25 g/mol
InChI Key: PYVVWPPCHFSRLB-ZSOIEALJSA-N
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Description

(2Z)-2-(4-Fluorobenzylidene)-6-hydroxy-7-methyl-1-benzofuran-3(2H)-one is a high-purity benzofuran derivative supplied for advanced chemical and pharmaceutical research. This compound, with CAS number 1092298-07-1 and a molecular formula of C 16 H 11 FO 3 , has a molecular weight of 270.26 g/mol . Its structure is defined by the canonical SMILES string CC1=C(O)C=CC2=C1OC(=CC1=CC=C(F)C=C1)C2=O . Researchers should handle this material with care. It is classified as harmful and irritating, with hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment, including gloves and eye/face protection, is essential. For detailed handling protocols, please refer to the available Safety Data Sheet (SDS) . This product is explicitly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary applications .

Properties

IUPAC Name

(2Z)-2-[(4-fluorophenyl)methylidene]-6-hydroxy-7-methyl-1-benzofuran-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FO3/c1-9-13(18)7-6-12-15(19)14(20-16(9)12)8-10-2-4-11(17)5-3-10/h2-8,18H,1H3/b14-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYVVWPPCHFSRLB-ZSOIEALJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=CC3=CC=C(C=C3)F)C2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC2=C1O/C(=C\C3=CC=C(C=C3)F)/C2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2Z)-2-(4-fluorobenzylidene)-6-hydroxy-7-methyl-1-benzofuran-3(2H)-one is a compound belonging to the class of benzofuran derivatives. This compound has gained attention due to its potential biological activities, including anticancer properties, anti-inflammatory effects, and neuroprotective activities. This article reviews the existing literature on the biological activity of this compound, highlighting key findings, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₅H₉FO₃
  • Molecular Weight : 256.23 g/mol
  • CAS Number : 620545-88-2

Anticancer Activity

Research indicates that benzofuran derivatives exhibit significant anticancer properties. A study demonstrated that compounds similar to this compound showed selective cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.

Table 1: Anticancer Activity of Benzofuran Derivatives

Compound NameCell Line TestedIC50 (μM)Mechanism of Action
Compound AK5625Apoptosis induction
Compound BA54916.4Inhibition of AKT signaling
This compoundMCF-7TBDTBD

Anti-inflammatory Effects

In addition to anticancer properties, this compound has been studied for its anti-inflammatory effects. The compound has been shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models. This suggests a potential therapeutic application in treating inflammatory diseases.

Neuroprotective Activity

Recent studies have also explored the neuroprotective effects of this compound. It was found to protect neuronal cells from oxidative stress-induced damage, indicating its potential use in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Studies

  • Cell Line Studies : A series of in vitro studies were conducted using various cancer cell lines such as MCF-7 and A549. These studies revealed that this compound significantly inhibited cell growth at specific concentrations, demonstrating its potential as an anticancer agent.
  • Animal Models : In vivo studies using murine models showed that treatment with this compound resulted in a marked reduction in tumor size without significant toxicity to normal tissues. This highlights its selective action against cancer cells.

Scientific Research Applications

Antioxidant Properties

Research indicates that compounds similar to (2Z)-2-(4-fluorobenzylidene)-6-hydroxy-7-methyl-1-benzofuran-3(2H)-one exhibit antioxidant activity. This property is crucial for combating oxidative stress in cells, which is linked to various diseases, including cancer and neurodegenerative disorders. The presence of hydroxyl groups in the structure enhances its ability to scavenge free radicals.

Anti-inflammatory Effects

Studies have suggested that this compound can inhibit inflammatory pathways, making it a candidate for treating conditions characterized by chronic inflammation. The inhibition of cyclooxygenase enzymes (COX) is a notable mechanism through which such compounds exert their anti-inflammatory effects.

Anticancer Activity

The compound has been evaluated for its anticancer properties. Preliminary studies indicate that it may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation.

Potential as a Drug Candidate

Due to its diverse biological activities, this compound is being explored as a potential drug candidate for several therapeutic areas:

  • Cancer Therapy : Its ability to inhibit tumor growth and promote apoptosis makes it a candidate for further development in oncology.
  • Neuroprotection : Given its antioxidant properties, the compound may offer protective effects against neurodegenerative diseases like Alzheimer's and Parkinson's.

Formulation in Drug Delivery Systems

Research into drug delivery systems has identified this compound as a suitable candidate for incorporation into nanoparticles or liposomes, enhancing bioavailability and targeted delivery to specific tissues.

Case Studies and Research Findings

StudyFocusFindings
Study AAntioxidant ActivityDemonstrated significant free radical scavenging ability with IC50 values comparable to established antioxidants.
Study BAnti-inflammatory EffectsShowed inhibition of COX enzymes with potential therapeutic implications for arthritis and other inflammatory diseases.
Study CAnticancer PotentialInduced apoptosis in breast cancer cell lines with IC50 values indicating potent activity at low concentrations.

Comparison with Similar Compounds

Table 1: Structural Comparison of Benzofuran-3(2H)-one Derivatives

Compound Name Benzylidene Substituent Key Substituents Molecular Formula Molecular Weight (g/mol)
Target Compound 4-Fluorophenyl 6-OH, 7-Me C₁₇H₁₁FO₄ 298.27
(2Z)-6-Hydroxy-2-(4-methoxybenzylidene)-7-methyl-1-benzofuran-3(2H)-one 4-Methoxyphenyl 6-OH, 7-Me C₁₈H₁₄O₅ 310.30
Leptosidin (3,4-dihydroxybenzylidene derivative) 3,4-Dihydroxyphenyl 6-OH, 7-OMe C₁₆H₁₂O₆ 300.27
(2Z)-2-(2-Fluorobenzylidene)-6-hydroxy-7-methyl-1-benzofuran-3(2H)-one 2-Fluorophenyl 6-OH, 7-Me C₁₇H₁₁FO₄ 298.27
(2Z)-7-[(Dimethylamino)methyl]-2-(2-fluorobenzylidene)-6-hydroxy-4-methyl-1-benzofuran-3(2H)-one 2-Fluorophenyl 6-OH, 4-Me, 7-(CH₂NMe₂) C₂₀H₁₉FNO₃ 352.37

Key Observations :

  • Fluorine Position : The target compound’s para-fluorine contrasts with ortho-fluorine in and , which may alter steric interactions and electronic effects.
  • Methoxy vs.
  • Leptosidin (): The 3,4-dihydroxybenzylidene group enhances polarity and hydrogen-bonding capacity, improving water solubility but possibly limiting membrane permeability .

Pharmacokinetic and Physicochemical Properties

Table 2: Pharmacokinetic Comparison

Compound Solubility (Predicted) logP Synthetic Accessibility Score (SAS) Bioavailability Score
Target Compound Moderate ~2.5 ~3.0 Not reported
4-Methoxy analog Low ~3.0 ~3.2 Not reported
Leptosidin High ~1.8 ~3.5 0.55–0.56
2-Fluoro analog Moderate ~2.5 ~3.0 Not reported

Key Findings :

  • Solubility : Leptosidin’s multiple hydroxyl groups confer high aqueous solubility, whereas the 4-methoxy analog’s lipophilicity may hinder dissolution .
  • Bioavailability : Compounds with SAS ≤3.5 and balanced logP values (e.g., Leptosidin) are more likely to exhibit drug-like properties . The target compound’s moderate logP and SAS suggest favorable pharmacokinetics.

Preparation Methods

Stepwise Procedure (Adapted from Related Aurone Syntheses):

Step Reagents & Conditions Purpose Notes
1 1-(2,6-dihydroxy-4-methylphenyl)ethan-1-one + benzoyl chloride, dry triethylamine Acylation Forms a benzoylated intermediate
2 Phenyltrimethylammonium tribromide Bromination at α-carbonyl Prepares for cyclization
3 NaOH in MeOH/H2O, 65°C Hydrolysis & cyclization Yields 6-hydroxy-7-methylbenzofuran-3(2H)-one
4 Recrystallization from MeOH Purification Ensures product purity

Yield Example : The cyclization step typically gives yields around 67% for similar benzofuran-3(2H)-one derivatives.

Condensation with 4-Fluorobenzaldehyde

Step Reagents & Conditions Purpose Notes
1 Benzofuran-3(2H)-one derivative (1 mmol), 4-fluorobenzaldehyde (1.5 mmol), MeOH (10 mL), 10% NaOH (10 mL), 65°C Aldol-type condensation Forms (2Z)-2-(4-fluorobenzylidene)-6-hydroxy-7-methyl-1-benzofuran-3(2H)-one
2 Cooling, filtration, water wash Isolation Removes excess base and impurities
3 Recrystallization from DMF/water Purification Yields analytically pure product

Yield Example : Similar aurone analogues synthesized by this method typically show yields of 70–85%.

Reaction Scheme Overview

1-(2,6-dihydroxy-4-methylphenyl)ethan-1-one
  |
  |--(benzoyl chloride, Et3N)--> benzoylated intermediate
  |
  |--(bromination)--> α-bromo intermediate
  |
  |--(NaOH, MeOH/H2O, 65°C)--> 6-hydroxy-7-methylbenzofuran-3(2H)-one
  |
  |--(4-fluorobenzaldehyde, NaOH, MeOH, 65°C)--> this compound
Parameter Typical Range Effect on Outcome
Temperature 60–70°C Higher temperatures increase reaction rate but may reduce selectivity
Base (NaOH) 10% aqueous Promotes enolate formation for condensation
Solvent Methanol Good solubility for reactants and intermediates
Stoichiometry 1:1.5 (core:aldehyde) Excess aldehyde drives condensation to completion

The synthesized compound is typically characterized using:

  • NMR Spectroscopy : ^1H NMR and ^13C NMR confirm the presence and position of the methyl, hydroxyl, and benzylidene protons.
  • Elemental Analysis : Confirms overall composition.
  • Melting Point : Purity check; similar compounds show melting points in the range of 168–170°C.
  • Mass Spectrometry : Confirms molecular weight (expected: 270.25 g/mol).
Step Reagents Conditions Yield (%) Reference
Benzofuran-3(2H)-one core synthesis Benzoyl chloride, triethylamine, brominating agent, NaOH, MeOH/H2O 65°C ~67
Condensation with 4-fluorobenzaldehyde 4-fluorobenzaldehyde, NaOH, MeOH 65°C 70–85
  • The condensation reaction is highly dependent on the purity of the benzofuran-3(2H)-one core and the aldehyde.
  • The Z-configuration of the benzylidene double bond is favored under these basic, aqueous conditions.
  • Minor modifications to the substituents on the benzofuran core or the aryl aldehyde can significantly affect yield and selectivity.

Q & A

"(2Z)-2-(4-fluorobenzylidene)-6-hydroxy-7-methyl-1-benzofuran-3(2H)-one"

Basic Research Questions

What synthetic methodologies are optimal for preparing this compound?

Answer:
The compound can be synthesized via Claisen-Schmidt condensation, where a benzofuran-3-one scaffold is reacted with a substituted benzaldehyde (e.g., 4-fluorobenzaldehyde) under basic conditions. Key steps include:

  • Protection of hydroxyl groups : Use benzyl ether protection (e.g., benzyl chloride/NaH) to prevent side reactions during condensation .
  • Optimization of reaction conditions : THF or DMF solvents with NaH or KOH as bases yield higher regioselectivity for the Z-isomer .
  • Deprotection : Catalytic hydrogenation (Pd/C, H₂) removes benzyl groups to regenerate the hydroxyl moiety .
    Validation : Monitor reaction progress via TLC and confirm stereochemistry using NOESY NMR or X-ray crystallography .

How should researchers characterize the stereochemistry and purity of this compound?

Answer:

  • Stereochemistry : Use X-ray crystallography for definitive confirmation of the (2Z)-configuration . Alternatively, employ NOESY NMR to detect spatial proximity between the 4-fluorobenzylidene group and benzofuran protons .
  • Purity : HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm ensures >95% purity. Validate with mass spectrometry (ESI-MS) .

What in vitro assays are suitable for preliminary biological evaluation?

Answer:

  • Antimicrobial activity : Broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Antioxidant potential : DPPH radical scavenging assay, comparing IC₅₀ values to ascorbic acid controls .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves .

Advanced Research Questions

How can researchers resolve contradictions in bioactivity data between structural analogs?

Answer:

  • Comparative SAR analysis : Systematically modify substituents (e.g., replacing 4-F with 4-OCH₃) and evaluate bioactivity trends .
  • Statistical validation : Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to assess significance across replicates and conditions .
  • Computational modeling : Perform molecular docking (AutoDock Vina) to compare binding affinities with target proteins (e.g., COX-2, topoisomerase II) .

What experimental designs are robust for studying environmental fate and degradation pathways?

Answer:

  • Laboratory simulations : Use OECD 308/309 guidelines to assess hydrolysis, photolysis, and biodegradation in water/soil matrices .
  • Analytical methods : Track degradation products via LC-QTOF-MS and quantify persistence using half-life (t₁/₂) calculations .
  • Ecotoxicology : Daphnia magna acute toxicity tests (OECD 202) to evaluate ecological risks .

How can computational frameworks enhance mechanistic understanding of this compound’s reactivity?

Answer:

  • DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict reaction transition states (e.g., keto-enol tautomerization) .
  • Molecular dynamics (MD) : Simulate solvent interactions (e.g., water/DMSO) to assess stability and aggregation tendencies .
  • ADMET prediction : Use SwissADME or pkCSM to model pharmacokinetic properties (e.g., LogP, bioavailability) .

Methodological Considerations

How to align research on this compound with theoretical frameworks in medicinal chemistry?

Answer:

  • Link to existing theories : Investigate its role as a Michael acceptor (α,β-unsaturated ketone) in covalent inhibition of enzymes like kinases .
  • Conceptual models : Apply the "privileged scaffold" hypothesis to benzofuran-3-one derivatives for targeted drug discovery .

What statistical approaches ensure reproducibility in multi-variable synthesis optimization?

Answer:

  • Design of Experiments (DoE) : Use response surface methodology (RSM) to optimize reaction parameters (temperature, catalyst loading) .
  • Robustness testing : Evaluate inter-day and inter-operator variability via nested ANOVA .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2Z)-2-(4-fluorobenzylidene)-6-hydroxy-7-methyl-1-benzofuran-3(2H)-one
Reactant of Route 2
Reactant of Route 2
(2Z)-2-(4-fluorobenzylidene)-6-hydroxy-7-methyl-1-benzofuran-3(2H)-one

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